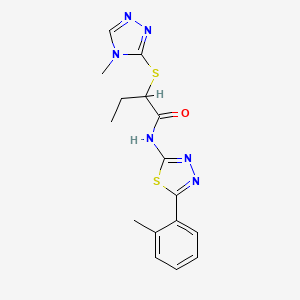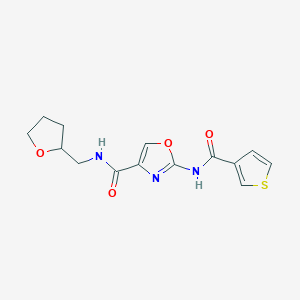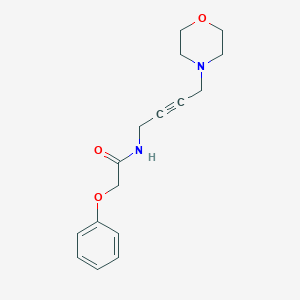![molecular formula C9H10ClF5N2O B2774164 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856020-91-1](/img/structure/B2774164.png)
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a widely studied compound in the field of pharmaceutical research. It belongs to the class of pyrazole compounds, which are known for their diverse biological activities. This compound has shown promising results in various scientific studies, making it a potential candidate for drug development.
作用機序
The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and proteins involved in disease progression. It may also modulate various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that the compound can affect various biochemical and physiological processes in the body. It has been found to modulate the expression of various genes and proteins involved in disease progression. It can also affect the levels of various neurotransmitters and cytokines in the body.
実験室実験の利点と制限
The compound has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. It has also shown promising results in various studies, making it a potential candidate for drug development. However, its limitations include its low solubility in water and limited information on its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for research on 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole. These include further studies on its mechanism of action, toxicity, and pharmacokinetics. It can also be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a promising compound with potential applications in the treatment of various diseases. Its synthesis method is well established, and it has shown promising results in various scientific studies. However, further research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
合成法
The synthesis of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction of 3,3,3-trifluoropropyl hydrazine with 4-chloro-1,1,2-trifluoro-2-buten-1-one in the presence of a base. The resulting intermediate is then reacted with 2,2-difluoroethanol in the presence of a catalyst to yield the final product.
科学的研究の応用
The compound has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that it can reduce the production of inflammatory cytokines. In neurological research, it has been found to have neuroprotective effects.
特性
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF5N2O/c10-6-3-17(2-1-9(13,14)15)16-7(6)4-18-5-8(11)12/h3,8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQDNXSTHJYAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)
![(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B2774086.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2774089.png)
![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)


![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2774104.png)